molecular formula C21H23NO5S B281221 Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B281221
M. Wt: 401.5 g/mol
InChI Key: FWRIDIQKCMFWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzofuran derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways involved in inflammation, cell proliferation, and viral replication. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. It has also been shown to have antiviral activity against several viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is its potential as a lead compound for the development of new drugs. Its diverse biological activities make it an attractive target for drug discovery. However, one of the limitations of this compound is its low solubility, which can make it challenging to work with in lab experiments.

Future Directions

There are several future directions for research on Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are also needed to explore its potential applications in the treatment of various diseases, including cancer and viral infections.
Conclusion:
In conclusion, Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has shown promising results in preclinical studies as a potential anti-inflammatory, anti-tumor, and anti-viral agent. Its diverse biological activities make it an attractive target for drug discovery, and further research is needed to fully elucidate its mechanism of action and explore its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a multi-step process that involves the reaction of various reagents. The synthesis method has been reported in several research articles, and the yield and purity of the final product depend on the specific conditions used.

Scientific Research Applications

Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been studied extensively for its potential applications in drug discovery and development. It has shown promising results in preclinical studies as a potential anti-inflammatory, anti-tumor, and anti-viral agent. The compound has been tested in various in vitro and in vivo models, and the results have been encouraging.

properties

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

IUPAC Name

propan-2-yl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C21H23NO5S/c1-12(2)26-21(23)20-15(5)27-18-8-7-16(11-17(18)20)22-28(24,25)19-9-6-13(3)10-14(19)4/h6-12,22H,1-5H3

InChI Key

FWRIDIQKCMFWFL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C)C

Origin of Product

United States

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